molecular formula C10H13NO2 B127421 2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide CAS No. 60902-27-4

2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide

Cat. No. B127421
CAS RN: 60902-27-4
M. Wt: 182.23 g/mol
InChI Key: CPJSUEIXXCENMM-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H10D3NO2 . It is a labeled analogue of Phenacetin , an analgesic and antipyretic component of APC tablets, which also contains aspirin and caffeine .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide” is similar to that of Phenacetin . It has a molecular weight of 182.234205334 . The structure includes an acetamide group (NHC=O), an ethoxy group (OCH2CH3), and a phenyl group (-Ph) .


Physical And Chemical Properties Analysis

“2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide” is a solid substance that is slightly soluble in chloroform, DMSO, and methanol . It is white to off-white in color .

Safety and Hazards

Phenacetin, a compound similar to “2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide”, is reasonably anticipated to be a human carcinogen . Analgesic mixtures containing Phenacetin are listed as known human carcinogens .

properties

IUPAC Name

2,2,2-trideuterio-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJSUEIXXCENMM-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trideuterio-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.